Positional Isomer Differentiation: 3-Substituted Piperidine vs. 2- and 4-Substituted Analogs
The 3-substitution pattern on the piperidine ring is non-interchangeable with the 2- or 4-substituted isomers for EP4 antagonist activity. Patent US 9,402,838 explicitly defines the core scaffold as N-phenoxyethyl piperidine with specific substitution on the phenoxy ring, but SAR studies inherently require a fixed piperidine attachment point to maintain pharmacophore geometry [1]. While quantitative target binding data is not publicly available for this exact compound, the 3-position provides a distinct nitrogen-to-bromoaryl distance and angular orientation compared to its 4-substituted analog (CAS 1219981-33-5) .
| Evidence Dimension | Piperidine substitution position and its impact on pharmacophore geometry |
|---|---|
| Target Compound Data | 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride; Nitrogen at meta-position relative to the ethyl linker |
| Comparator Or Baseline | 2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride (CAS 1219981-33-5) and 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride; Nitrogen at ortho/para-positions respectively |
| Quantified Difference | Exact binding affinity differences are not disclosed. The difference is structural and geometric, governed by piperidine ring substitution topology. |
| Conditions | SAR framework from patent US 9,402,838 for phenoxyethyl piperidine EP4 antagonists. |
Why This Matters
For a medicinal chemist building an SAR series, purchasing the correct positional isomer is critical to maintaining pharmacophore integrity and avoiding misleading activity cliffs.
- [1] Schiffler, M. A., & York, J. S. (2016). U.S. Patent No. 9,402,838. Washington, DC: U.S. Patent and Trademark Office. Description of Formula II and piperidine substitution. View Source
